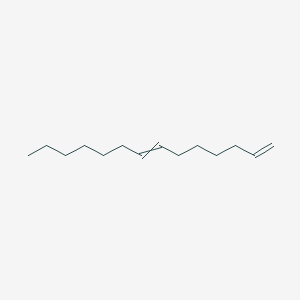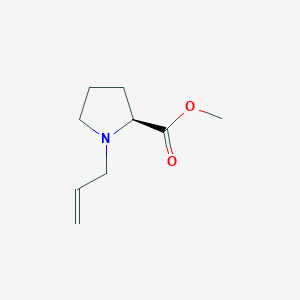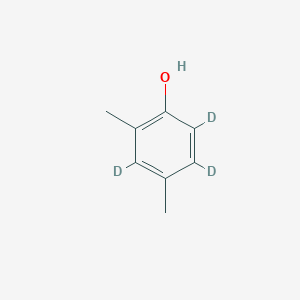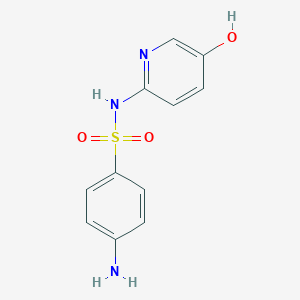
1,7-Tetradecadiene
Vue d'ensemble
Description
1,7-Tetradecadiene is a type of hydrocarbon, specifically a diene, which means it contains two carbon-carbon double bonds. Its molecular formula is C14H26. It belongs to the class of organic compounds known as aliphatic acyclic compounds .
Synthesis Analysis
The synthesis of such compounds generally involves methods of organic chemistry, particularly reactions that form carbon-carbon double bonds. One common method is the elimination reaction, where a simple compound is treated with a base to remove a small molecule like water, forming a double bond .Molecular Structure Analysis
The molecular structure of 1,7-Tetradecadiene, as suggested by its name, likely involves a chain of 14 carbon atoms, with double bonds between the first and second carbon atoms, and the seventh and eighth carbon atoms .Chemical Reactions Analysis
As a diene, 1,7-Tetradecadiene can participate in various chemical reactions. Dienes are particularly known for undergoing reactions such as Diels-Alder reactions, where they react with a compound containing a double or triple bond (known as a dienophile) to form a ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,7-Tetradecadiene would depend on its molecular structure. As a hydrocarbon, it is likely nonpolar and insoluble in water. Its boiling and melting points would depend on the length of the carbon chain and the presence of the double bonds .Applications De Recherche Scientifique
Electron Impact Mass Spectrometry
1,7-Tetradecadiene has been studied for its characteristics in electron impact mass spectrometry. This involves investigating the mass spectra of isomeric tetradecadien-1-ols and proposing mass spectral fragmentation pathways based on collision-induced dissociation experiments and mass-analyzed ion kinetic energy spectrometry (Yuan, He, & Wang, 1999).
Surface Chemistry Analysis
The chain length of dienes like 1,7-Tetradecadiene plays a role in their surface chemistry. Scanning tunneling microscopy studies have shown how different chain lengths affect the chemisorption geometries of diene molecules on surfaces, providing insights into surface chemistry at the molecular level (D. Shachal, Y. Manassen, & E. Ter-Ovanesyan, 1997).
Role in Sex Pheromones
1,7-Tetradecadiene derivatives have been identified as major components in the sex pheromones of various insect species, such as the Egyptian cotton leafworm and the lightbrown apple moth. This discovery is significant for understanding insect behavior and developing pheromone-based pest control methods (V. Ratovelomana & G. Linstrumelle, 1981).
Through-Bond Tunneling Studies
The through-bond tunneling phenomenon in alkane chains, including 1,7-Tetradecadiene, has been observed and characterized using scanning tunneling microscopy. This research contributes to our understanding of molecular interactions and electronic properties at the nanoscale (D. Shachal & Y. Manassen, 1997).
Synthesis and Chemical Analysis
1,7-Tetradecadiene and its analogs have been synthesized and analyzed for various applications, including the study of natural products and the development of new synthetic methodologies. This research aids in the advancement of organic chemistry and pharmaceutical sciences (K. Mori & H. Matsuda, 1992).
Pheromone Synthesis Improvement
Improved synthesis methods for 1,7-Tetradecadiene derivatives used in pheromones have been developed. These advancements are crucial for efficient pheromone production, which has applications in agriculture and pest management (Y. Zou & J. Millar, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tetradeca-1,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,13-14H,1,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQAIHMZMAIJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399064 | |
| Record name | 1,7-TETRADECADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Tetradecadiene | |
CAS RN |
150767-46-7 | |
| Record name | 1,7-TETRADECADIENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)

![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)


![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B121288.png)
